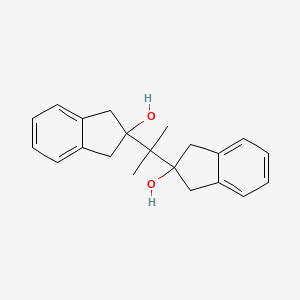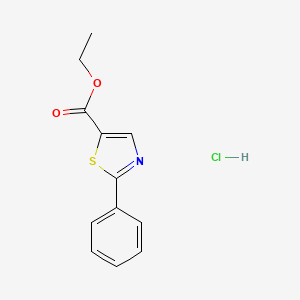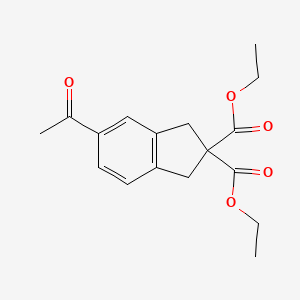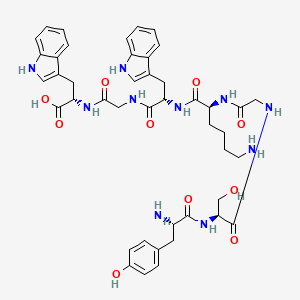
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- is an organic compound with the molecular formula C13H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the use of Rhodotorula piliminae ATCC 32762 and Pseudomonas delftensis MY 1569, which can achieve a high yield of the (S)-alcohol intermediate . This intermediate is then further processed to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts in industrial settings is also gaining popularity due to their efficiency and selectivity.
化学反応の分析
Types of Reactions
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a precursor for other industrial compounds.
作用機序
The mechanism of action of 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of specific products. The exact pathways and targets can vary depending on the context of its use.
類似化合物との比較
Similar Compounds
2-Hexanone, 4-(4-methoxyphenyl)-: The non-chiral version of the compound.
4-Methoxyphenyl-2-butanone: A similar compound with a shorter carbon chain.
4-Methoxyphenyl-2-pentanone: A similar compound with a different carbon chain length.
Uniqueness
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- is unique due to its chiral nature, which can impart specific properties and reactivity that are not present in its non-chiral or differently substituted counterparts. This makes it valuable in applications where chirality is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals.
特性
CAS番号 |
403641-34-9 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
(4S)-4-(4-methoxyphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O2/c1-4-11(9-10(2)14)12-5-7-13(15-3)8-6-12/h5-8,11H,4,9H2,1-3H3/t11-/m0/s1 |
InChIキー |
VPPTXXFJQLZBCF-NSHDSACASA-N |
異性体SMILES |
CC[C@@H](CC(=O)C)C1=CC=C(C=C1)OC |
正規SMILES |
CCC(CC(=O)C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
![Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14256429.png)

![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)

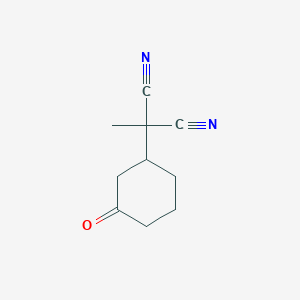
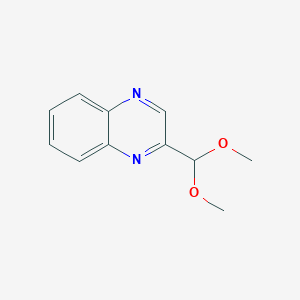
![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)
![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)
